molecular formula C13H18O3 B14213148 (2R)-2-[(Benzyloxy)methoxy]pentan-3-one CAS No. 827308-12-3

(2R)-2-[(Benzyloxy)methoxy]pentan-3-one

Cat. No.: B14213148
CAS No.: 827308-12-3
M. Wt: 222.28 g/mol
InChI Key: SJLHIXVEWHCJOC-LLVKDONJSA-N
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Description

(2R)-2-[(Benzyloxy)methoxy]pentan-3-one: is an organic compound that belongs to the class of ketones It is characterized by the presence of a benzyloxy group and a methoxy group attached to a pentan-3-one backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2R)-2-[(Benzyloxy)methoxy]pentan-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl alcohol and 3-pentanone.

    Protection of Hydroxyl Group: The hydroxyl group of benzyl alcohol is protected using a suitable protecting group, such as methoxymethyl chloride, under basic conditions.

    Formation of Benzyloxy Intermediate: The protected benzyl alcohol is then reacted with 3-pentanone in the presence of a base, such as sodium hydride, to form the benzyloxy intermediate.

    Deprotection: The protecting group is removed under acidic conditions to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2R)-2-[(Benzyloxy)methoxy]pentan-3-one can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Substitution: Compounds with different functional groups replacing the benzyloxy or methoxy groups.

Scientific Research Applications

Chemistry:

    Organic Synthesis: (2R)-2-[(Benzyloxy)methoxy]pentan-3-one is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology:

    Biochemical Studies: This compound can be used in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways.

Medicine:

    Drug Development: It serves as a building block in the synthesis of potential drug candidates, particularly in the development of anti-inflammatory and analgesic agents.

Industry:

    Material Science: this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2R)-2-[(Benzyloxy)methoxy]pentan-3-one involves its interaction with specific molecular targets. The benzyloxy and methoxy groups play a crucial role in binding to active sites of enzymes or receptors, thereby modulating their activity. The compound may also participate in various biochemical pathways, influencing cellular processes and physiological responses.

Comparison with Similar Compounds

    (2R)-2-[(Methoxy)methoxy]pentan-3-one: Lacks the benzyloxy group, resulting in different chemical properties and reactivity.

    (2R)-2-[(Benzyloxy)ethoxy]pentan-3-one: Contains an ethoxy group instead of a methoxy group, leading to variations in its chemical behavior.

Uniqueness:

    Functional Groups: The presence of both benzyloxy and methoxy groups in (2R)-2-[(Benzyloxy)methoxy]pentan-3-one imparts unique chemical properties, making it a versatile intermediate in organic synthesis.

    Reactivity: The compound’s reactivity is influenced by the steric and electronic effects of the benzyloxy and methoxy groups, distinguishing it from similar compounds.

Properties

CAS No.

827308-12-3

Molecular Formula

C13H18O3

Molecular Weight

222.28 g/mol

IUPAC Name

(2R)-2-(phenylmethoxymethoxy)pentan-3-one

InChI

InChI=1S/C13H18O3/c1-3-13(14)11(2)16-10-15-9-12-7-5-4-6-8-12/h4-8,11H,3,9-10H2,1-2H3/t11-/m1/s1

InChI Key

SJLHIXVEWHCJOC-LLVKDONJSA-N

Isomeric SMILES

CCC(=O)[C@@H](C)OCOCC1=CC=CC=C1

Canonical SMILES

CCC(=O)C(C)OCOCC1=CC=CC=C1

Origin of Product

United States

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